Gramicidin B

Ion Channel Biophysics Electrophysiology Membrane Transport

Gramicidin B is the electrophysiologist's analog of choice for long-lasting, stable single-channel recordings. The Phe11 substitution extends channel lifetime to 2300 ms—174% longer than Gramicidin A—minimizing flicker and enabling sustained current analysis critical for channel kinetics, blocker screening, and lipid bilayer mechanics. Generic substitution with Gramicidin A or C is invalid where precise control over conductance, lifetime, or position-11 electrostatics is required. Specify Gramicidin B for patch-clamp, planar bilayer, and ionophore research.

Molecular Formula C97H139N19O17
Molecular Weight 1843.3 g/mol
CAS No. 9062-60-6
Cat. No. B15560984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGramicidin B
CAS9062-60-6
Molecular FormulaC97H139N19O17
Molecular Weight1843.3 g/mol
Structural Identifiers
InChIInChI=1S/C97H139N19O17/c1-51(2)38-71(106-84(120)59(17)104-79(119)49-102-94(130)80(55(9)10)103-50-118)87(123)105-60(18)85(121)114-82(57(13)14)96(132)116-83(58(15)16)97(133)115-81(56(11)12)95(131)113-78(45-64-48-101-70-35-27-24-32-67(64)70)93(129)109-72(39-52(3)4)88(124)110-75(42-61-28-20-19-21-29-61)91(127)107-74(41-54(7)8)90(126)112-77(44-63-47-100-69-34-26-23-31-66(63)69)92(128)108-73(40-53(5)6)89(125)111-76(86(122)98-36-37-117)43-62-46-99-68-33-25-22-30-65(62)68/h19-35,46-48,50-60,71-78,80-83,99-101,117H,36-45,49H2,1-18H3,(H,98,122)(H,102,130)(H,103,118)(H,104,119)(H,105,123)(H,106,120)(H,107,127)(H,108,128)(H,109,129)(H,110,124)(H,111,125)(H,112,126)(H,113,131)(H,114,121)(H,115,133)(H,116,132)/t59-,60-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1
InChIKeyLQSMEVHEYXACJP-DSHASFMGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gramicidin B (CAS 9062-60-6) Procurement Guide: A Cation-Selective Ion Channel-Forming Linear Pentadecapeptide Antibiotic


Gramicidin B is a linear pentadecapeptide antibiotic produced by *Brevibacillus brevis* [1]. It is a minor constituent of the Gramicidin D complex, which is a heterogeneous mixture of ionophoric antibiotics comprising approximately 80% Gramicidin A, 6% Gramicidin B, and 14% Gramicidin C [2]. The primary structure of Gramicidin B consists of 15 amino acid residues with alternating L- and D-configurations, and its key distinguishing feature is the presence of a phenylalanine residue at position 11, in contrast to a tryptophan in Gramicidin A and a tyrosine in Gramicidin C [3]. This single amino acid substitution is the basis for its unique biophysical properties relative to other gramicidins.

Why Gramicidin B Cannot Be Simply Substituted with Gramicidin A or C in Biophysical Research


Generic substitution within the gramicidin family is invalid for applications requiring precise control over ion channel conductance, lifetime, or lipid bilayer interactions. Gramicidin B differs from its closest analogs, Gramicidin A and C, by a single residue mutation at position 11 (tryptophan → phenylalanine) [1]. This substitution, located within the cation binding region of the channel, does not alter the backbone conformation or the fundamental channel structure [2]. However, it significantly alters the electrostatic environment of the channel pore, leading to quantifiable differences in key functional parameters such as single-channel conductance and channel lifetime [3]. The evidence presented below demonstrates that these differences are not minor variations but are substantial and must be accounted for in experimental design and procurement decisions.

Quantitative Differentiation of Gramicidin B from Gramicidin A and C


Gramicidin B Exhibits a 42% Lower Single-Channel Conductance but a 174% Longer Channel Lifetime Compared to Gramicidin A

Gramicidin B forms a less conductive but significantly more stable ion channel than Gramicidin A. In DPhPC/n-decane lipid bilayers under identical conditions (1.0 M NaCl, 200 mV, 25 ± 1°C), the single-channel conductance of Gramicidin B is 8.7 ± 0.3 pS, which is 42% lower than that of Gramicidin A (15.0 ± 0.3 pS). Conversely, the mean channel lifetime for Gramicidin B is 2300 ms, which is 174% longer than the 840 ms lifetime observed for Gramicidin A [1]. Gramicidin C exhibits intermediate values (conductance: 13.3 ± 0.3 pS; lifetime: 950 ms). This demonstrates a clear trade-off between ion flux and channel stability conferred by the W11F mutation.

Ion Channel Biophysics Electrophysiology Membrane Transport

Reduced Bilayer Assembly Capacity of Gramicidin B Relative to Gramicidin A

The W11F substitution in Gramicidin B results in a diminished capacity to induce the assembly of planar lipid bilayers compared to Gramicidin A [1]. This is attributed to the reduced indole ring interactions at the membrane-water interface, which are critical for stabilizing the bilayer-spanning conformation. While both compounds form structurally equivalent channels [2], the kinetic barrier for insertion and dimerization is altered. This difference is a key factor in experimental design when reconstituting channels into model membranes, as the concentration required for a given level of membrane incorporation will differ between the analogs.

Lipid Bilayer Biophysics Membrane Reconstitution Peptide-Lipid Interactions

Gramicidin B is a Component of a Mixture with Limited Gram-Negative Activity but Can Be Formulated for Broad-Spectrum Action

As a component of the Gramicidin D mixture, Gramicidin B contributes to potent activity against Gram-positive bacteria such as *Staphylococcus aureus* but shows poor activity against Gram-negative bacteria like *Escherichia coli* . Specifically, the mixture demonstrates an MBC > 20 µM against *E. coli* but an MBC of 4.0 µM against *S. aureus* . However, when formulated with the cationic lipid dioctadecyldimethylammonium bromide (DODAB), the antimicrobial spectrum is broadened, effectively killing both *E. coli* and *S. aureus* while simultaneously reducing eukaryotic cell toxicity [1]. This formulation approach represents a key differentiator for industrial applications requiring broad-spectrum action.

Antimicrobial Susceptibility Drug Formulation Bactericidal Activity

Differential Cytotoxicity: Gramicidin B's Hemolytic Profile Necessitates Topical Application

All linear gramicidins, including Gramicidin B, are highly hemolytic and toxic to mammalian cells, which restricts their use to topical applications . The mechanism is shared across the class and is due to the formation of cation-selective channels in the plasma membrane of eukaryotic cells, leading to ion imbalance and cell lysis. While quantitative data differentiating the hemolytic activity of pure Gramicidin B from Gramicidin A is limited, it is a class-wide liability [1]. Significant hemolysis of human red blood cells (~50%) occurs at a concentration of 2.5 µg/mL for the Gramicidin D mixture after 24 hours [2]. This systemic toxicity is a primary driver for research into DODAB formulations, which have been shown to reduce this toxicity [3].

Cytotoxicity Hemolysis Therapeutic Index

Structural Equivalence of Gramicidin A, B, and C Channels Confirms that Functional Differences Arise Solely from Electrostatic Changes at Position 11

A rigorous comparison of the 3D structures of Gramicidins A, B, and C using 2D-NMR spectroscopy revealed that the single amino acid substitution at position 11 (Trp→Phe in B, Trp→Tyr in C) does not significantly alter the backbone conformation of the β-helical channel [1]. This finding confirms that the observed differences in single-channel conductance and lifetime are not due to large-scale structural changes. Instead, the functional differences are attributed to alterations in the magnitude and orientation of the dipole moment at residue 11, which directly influences the electrostatic environment of the cation binding site within the channel lumen [2]. This evidence provides a clear molecular rationale for the biophysical differentiation between these analogs.

Structural Biology Structure-Activity Relationship NMR Spectroscopy

Key Application Scenarios for Gramicidin B Based on Verified Differential Properties


Long-Term Electrophysiological Studies of Single Ion Channels

Gramicidin B is the preferred analog for patch-clamp or planar lipid bilayer experiments that require long-lasting, stable single-channel recordings. Its mean channel lifetime of 2300 ms, which is 174% longer than that of Gramicidin A (840 ms), minimizes channel flicker and provides a more sustained current for analysis [1]. This is critical for accurately measuring channel kinetics, conducting blocker studies, or using the channel as a molecular force probe to study lipid bilayer mechanics over extended periods [2].

Structure-Function Studies of Ion Permeation and Selectivity

Gramicidin B serves as an essential comparator molecule for investigating how single amino acid substitutions modulate ion channel function. Its identical backbone conformation but distinct electrostatic profile at position 11, compared to Gramicidin A and C, makes it an ideal system for studying the role of dipole moments in cation transport [3]. By comparing the conductance and selectivity of Gramicidin A, B, and C, researchers can isolate the specific contribution of the residue 11 side chain to the overall channel behavior [4].

Development and Testing of Broad-Spectrum Topical Antimicrobial Formulations

While Gramicidin B alone exhibits limited activity against Gram-negative bacteria, it is a critical active component in novel lipid-based formulations designed to achieve broad-spectrum action. Research has shown that combining gramicidins with cationic lipids like DODAB not only reduces their inherent mammalian cytotoxicity but also extends their bactericidal activity to Gram-negative organisms such as *E. coli* [5]. Gramicidin B, as a pure compound or within the Gramicidin D mixture, is therefore a key ingredient for pharmaceutical and material scientists engineering next-generation topical antimicrobials with improved safety and efficacy profiles.

Biophysical Research on Peptide-Lipid Interactions and Bilayer Assembly

The documented reduced capacity of Gramicidin B to induce bilayer assembly compared to Gramicidin A makes it a valuable tool for dissecting the molecular requirements for peptide insertion and channel formation [6]. Studies comparing the bilayer partitioning and dimerization kinetics of Gramicidin A, B, and C can reveal the specific contributions of aromatic tryptophan versus phenylalanine residues at the membrane-water interface. This knowledge is fundamental for understanding the biophysics of membrane-active peptides and for the rational design of synthetic ion channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gramicidin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.